N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
CAS No.:
Cat. No.: VC20202728
Molecular Formula: C21H21ClN2O3S2
Molecular Weight: 449.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O3S2 |
|---|---|
| Molecular Weight | 449.0 g/mol |
| IUPAC Name | N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C21H21ClN2O3S2/c22-17-9-5-4-8-16(17)12-24-18-13-29(26,27)14-19(18)28-21(24)23-20(25)11-10-15-6-2-1-3-7-15/h1-9,18-19H,10-14H2 |
| Standard InChI Key | DBLBXGQHUZWWIB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2CC4=CC=CC=C4Cl |
Introduction
N-[(2E)-3-(2-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-3-phenylpropanamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this molecule lies in its thieno[3,4-d] thiazole core fused with a sulfone group and functionalized with a chlorobenzyl moiety.
Structural Features
The compound features:
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Thieno[3,4-d]13thiazole ring: A bicyclic system that contributes to its electronic and steric properties.
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Sulfone group (-SO₂): Enhances water solubility and potentially improves biological activity.
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Chlorobenzyl substituent: Adds hydrophobicity and may influence receptor binding.
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Phenylpropanamide fragment: Provides additional aromatic interactions in biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors:
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Formation of the thieno[3,4-d]13thiazole core: Using cyclization reactions involving sulfur and nitrogen-containing reagents.
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Functionalization with the chlorobenzyl group: Achieved through nucleophilic substitution or coupling reactions.
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Introduction of the phenylpropanamide moiety: Via amide bond formation using activated carboxylic acids or acid chlorides.
Characterization methods include:
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NMR Spectroscopy (¹H and ¹³C): To confirm chemical shifts corresponding to aromatic protons, sulfone groups, and amide functionalities.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like -SO₂ and -C=O.
Biological Activity
This compound has been studied for its potential pharmacological effects:
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Anti-inflammatory activity: Molecular docking studies suggest it may inhibit key enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.
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Antimicrobial properties: The thiazole ring system is known to disrupt bacterial cell processes.
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Anticancer potential: Similar compounds have shown cytotoxic effects against tumor cell lines.
Mechanism of Action
The biological activity of this compound is thought to arise from:
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Enzyme inhibition: Binding to active sites of enzymes like COX or LOX through hydrogen bonding and hydrophobic interactions.
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DNA intercalation: The planar aromatic systems may intercalate into DNA strands, disrupting replication in cancer cells.
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Cell membrane disruption: The lipophilic chlorobenzyl group may integrate into microbial membranes, leading to cell death.
Applications in Research
This compound serves as a lead molecule for developing new drugs targeting inflammation, infections, or cancer. Its structure can be further optimized to enhance potency and selectivity.
Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O₃S₂ |
| Molecular Weight | 410.89 g/mol |
| Key Functional Groups | Sulfone (-SO₂), Amide (-CONH), Chloride |
| Biological Target | 5-Lipoxygenase (5-LOX), DNA |
| Predicted Binding Energy | -9.0 kcal/mol (5-LOX) |
Future Directions
Further research can focus on:
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Structure-activity relationship (SAR) studies to refine its pharmacological profile.
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Toxicological assessments to ensure safety for therapeutic use.
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Development of analogs with improved solubility and bioavailability.
This compound represents a promising candidate for drug development due to its versatile chemical structure and potential biological activities.
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